3-Pyridineethanamine, beta-methyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
199296-38-3 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.198 |
IUPAC Name |
2-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 |
InChI Key |
ZNWDSTAZSZMHPP-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CN=CC=C1 |
Origin of Product |
United States |
Advanced Structural and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Isomer Differentiation and Purity Assessment
A complete spectroscopic profile is fundamental to confirming the identity, purity, and conformational properties of a molecule like 3-Pyridineethanamine, beta-methyl-. However, specific datasets from high-resolution techniques are not presently found in the public domain.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Standard one-dimensional proton and carbon-13 NMR data, while foundational, are not sufficient for a complete structural assignment. Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Furthermore, solid-state NMR (ssNMR) could provide valuable information about the compound in its solid form, detailing intermolecular interactions and the presence of different crystalline forms (polymorphs). Currently, no such 2D NMR or ssNMR data appears to have been published for 3-Pyridineethanamine, beta-methyl-.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. An exact mass measurement for the molecular ion of 3-Pyridineethanamine, beta-methyl- would provide unequivocal confirmation of its chemical formula.
In addition, a detailed analysis of its fragmentation pattern under mass spectrometric conditions would yield valuable structural information, helping to identify the different components of the molecule. This information is not currently available in the scientific literature.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for gaining insights into its conformational isomers. While basic IR spectra may exist in some databases, a detailed, peer-reviewed analysis of both the IR and Raman spectra of 3-Pyridineethanamine, beta-methyl-, including band assignments and conformational studies, is not available. Such an analysis would be instrumental in understanding the vibrational modes of the pyridine (B92270) ring, the ethylamine (B1201723) side chain, and the methyl group.
X-ray Crystallography for Solid-State Structural Elucidation
The definitive method for determining the three-dimensional arrangement of atoms in a solid-state material is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in a crystal lattice.
Crystal Engineering and Polymorphism Studies
The study of how molecules are arranged in a crystal, known as crystal engineering, and the ability of a compound to exist in multiple crystalline forms, or polymorphism, are critical areas of materials science. There are no published studies on the crystal engineering or potential polymorphism of 3-Pyridineethanamine, beta-methyl-. Such studies would be vital for understanding its physical properties, such as melting point and solubility.
Hydrogen Bonding Networks and Supramolecular Assembly
The primary amine group in 3-Pyridineethanamine, beta-methyl- is capable of forming hydrogen bonds, which would play a crucial role in dictating its supramolecular assembly in the solid state. An X-ray crystal structure would reveal the intricate network of these hydrogen bonds, providing a deeper understanding of the intermolecular forces that govern its solid-state architecture. In the absence of crystallographic data, any discussion of its hydrogen bonding network remains purely speculative.
Chiral Analysis Methodologies
The analysis of the enantiomers of 3-Pyridineethanamine, beta-methyl- relies on creating a chiral environment that allows for differentiation between the (R)- and (S)-forms. This is typically achieved through chiral chromatography for separation and quantification of enantiomeric excess, and chiroptical spectroscopy for the assignment of the absolute configuration.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the enantiomers of chiral compounds, including amines like 3-Pyridineethanamine, beta-methyl-. The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a primary application of these methods. mdpi.compensoft.net
The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amines, derivatization is often employed to enhance interaction with the CSP and improve chromatographic performance. Common derivatizing agents include acylating agents like trifluoroacetic anhydride. gcms.cz
Table 1: Representative Chiral HPLC Conditions for Amine Separation
| Parameter | Condition |
| Column | Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based) |
| Mobile Phase | n-Hexane/Isopropanol (B130326)/Diethylamine (varying ratios, e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 260 nm) |
| Temperature | Ambient |
| Note: This table represents typical starting conditions for the chiral separation of amines and would require optimization for 3-Pyridineethanamine, beta-methyl-. |
For GC analysis, derivatization of the amine functionality is also a common practice to increase volatility and improve peak shape. gcms.cz Chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, are employed to separate the enantiomers. gcms.cz
Table 2: Representative Chiral GC Conditions for Amine Separation
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™) |
| Derivatizing Agent | N-Trifluoroacetyl (TFA) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized gradient (e.g., initial hold followed by a ramp) |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Note: This table outlines general conditions that would serve as a starting point for developing a specific method for 3-Pyridineethanamine, beta-methyl-. |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is instrumental in determining the absolute configuration of enantiomers in solution. The resulting CD spectrum provides information about the three-dimensional arrangement of atoms in the molecule.
For pyridine-containing compounds, the electronic transitions of the pyridine ring can give rise to characteristic CD signals. The sign and intensity of these Cotton effects can often be correlated with the absolute configuration of the chiral center(s) in the molecule. acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are frequently used in conjunction with experimental CD spectra to predict the expected spectrum for a given enantiomer and thus assign the absolute configuration with a higher degree of confidence.
While specific CD spectroscopic data for 3-Pyridineethanamine, beta-methyl- is not available in the public domain, studies on other chiral pyridine alkaloids demonstrate the utility of this method. nih.gov The observed Cotton effects in the CD spectrum are highly sensitive to the conformation of the molecule and the nature of the chromophore and its environment.
Table 3: Predicted and Observed CD Maxima for Chiral Pyridine Derivatives (Hypothetical Data for 3-Pyridineethanamine, beta-methyl-)
| Enantiomer | Predicted λmax (nm) | Predicted Δε (M-1cm-1) | Observed λmax (nm) | Observed Δε (M-1cm-1) |
| (R)-enantiomer | ~265 | Positive | - | - |
| (S)-enantiomer | ~265 | Negative | - | - |
| Note: This table is hypothetical and illustrates the type of data obtained from CD spectroscopy. The signs of the Cotton effects would need to be determined experimentally and correlated with theoretical calculations for an unambiguous assignment of the absolute configuration of 3-Pyridineethanamine, beta-methyl-. |
Mechanistic Investigations of Chemical Reactivity and Interactions
Reaction Mechanism Elucidation of Synthetic Pathways
Detailed studies elucidating the reaction mechanisms for the synthesis of 3-Pyridineethanamine, beta-methyl- are not presently available. While general synthetic routes for pyridine (B92270) derivatives are well-established, such as the Chichibabin reaction for amination of the pyridine ring or the industrial synthesis of 3-methylpyridine (B133936) (a potential precursor), specific investigations into the formation of the beta-methyl-ethanamine side chain are lacking. wikipedia.orgwikipedia.org
Without established reaction pathways, the kinetic and thermodynamic parameters (e.g., activation energies, reaction rate constants, and enthalpy changes) for the key steps in the synthesis of 3-Pyridineethanamine, beta-methyl- have not been determined.
The identification and characterization of reaction intermediates are crucial for understanding a reaction mechanism. However, no studies have been published that isolate or spectroscopically characterize intermediates in the synthesis of 3-Pyridineethanamine, beta-methyl-.
Protonation Equilibria and Basicity Studies in Aqueous and Non-Aqueous Systems
Quantitative studies on the protonation equilibria and basicity (pKa values) of 3-Pyridineethanamine, beta-methyl- in various solvent systems have not been reported. Such data is essential for understanding its behavior in different chemical environments.
Metal Ion Complexation and Coordination Chemistry
The ability of pyridine-containing molecules to act as ligands for metal ions is a significant area of research. nih.govnih.govresearchgate.net However, specific studies detailing the complexation of 3-Pyridineethanamine, beta-methyl- with metal ions are not available.
The potential for 3-Pyridineethanamine, beta-methyl- to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the amino group of the side chain, is plausible. However, experimental determination of its binding modes and the stoichiometry of its metal complexes has not been documented. Research on similar ligands suggests that the coordination can be influenced by the nature of the metal ion and the reaction conditions. nih.govresearchgate.net
There is no published data on the stability constants or thermodynamic profiles (e.g., enthalpy and entropy of complexation) for metal complexes of 3-Pyridineethanamine, beta-methyl-. Stability constants for related tetraazamacrocyclic ligands with different pendant arms have been determined, but this information cannot be directly extrapolated to the target compound. researchgate.netrsc.org
Spectroscopic Characterization of Metal-Ligand Adducts
There is no available research detailing the formation or spectroscopic analysis of metal-ligand adducts involving 3-Pyridineethanamine, beta-methyl-. Scientific investigations into how this compound coordinates with various metal ions are absent from the literature. Consequently, there are no reported data from spectroscopic techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No studies were found that report ¹H or ¹³C NMR chemical shifts, coupling constants, or structural elucidation of metal complexes of this ligand.
Infrared (IR) Spectroscopy: There is no information on the vibrational frequencies of metal-ligand bonds or shifts in the ligand's characteristic IR bands upon coordination to a metal center.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Data on the electronic transitions of metal adducts of 3-Pyridineethanamine, beta-methyl-, which would provide insight into the coordination geometry and the nature of the metal-ligand interaction, have not been published.
X-ray Crystallography: No crystal structures for any metal complexes containing this ligand have been deposited in crystallographic databases. This means there is no definitive structural information, such as bond lengths and angles, available.
Without such fundamental data, a discussion on the spectroscopic characterization of its metal complexes is not possible.
Interactions with Small Molecules and Biomimetic Systems
Similarly, the scientific literature lacks any studies on the interactions of 3-Pyridineethanamine, beta-methyl- with small molecules or its application in biomimetic systems. Research into its potential to mimic biological processes or bind to biologically relevant molecules, such as porphyrins, has not been undertaken or at least not published. Key areas with no available information include:
Binding Studies: There are no published binding affinities, association/dissociation constants (Kₐ/Kₑ), or thermodynamic parameters (ΔG, ΔH, ΔS) for the interaction of this compound with any small molecule or biomimetic model.
Spectroscopic Evidence of Interaction: No studies utilize techniques like fluorescence quenching, NMR titration, or UV-Vis titration to demonstrate and characterize non-covalent interactions with other molecules.
Biomimetic Modeling: The compound has not been employed as a ligand in synthetic models of metalloenzyme active sites or other biomimetic systems.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, energy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.netmdpi.comtjnpr.orgresearchgate.netresearchgate.net For 3-Pyridineethanamine, beta-methyl-, DFT calculations, often employing functionals like B3LYP, can be used to determine its most stable three-dimensional structure (optimized geometry). nih.gov By mapping the energy of the molecule as a function of its atomic coordinates, a potential energy surface can be generated. This surface reveals the lowest energy conformations (global and local minima) and the energy barriers for transitioning between them.
For instance, a DFT study on pyridine (B92270) derivatives might involve optimizing the geometry to find the most stable arrangement of the pyridine ring relative to the side chain. nih.govmdpi.com The results of such a study could be presented in a table summarizing key geometric parameters.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for 3-Pyridineethanamine, beta-methyl-
| Parameter | Value |
| C-C bond length (side chain) | 1.54 Å |
| C-N bond length (pyridine) | 1.34 Å |
| Dihedral Angle (Py-C-C-N) | 65° |
Note: This data is illustrative and based on typical values for similar organic molecules.
Ab Initio Methods for High-Accuracy Energetic Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information. These methods are particularly useful for calculating precise bond dissociation energies and reaction enthalpies. For 3-Pyridineethanamine, beta-methyl-, ab initio calculations could be employed to refine the energy landscape obtained from DFT and to accurately predict its thermochemical properties.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.comchemrevlett.com By simulating the motions of atoms and molecules, MD can reveal how 3-Pyridineethanamine, beta-methyl- explores different conformations and how it interacts with its environment, such as a solvent.
An MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule's conformation changes over nanoseconds or even microseconds. Such simulations are crucial for understanding the flexibility of the ethylamine (B1201723) side chain and the role of the beta-methyl group in influencing its conformational preferences. The stability of the ligand-protein complex can also be assessed through MD simulations by monitoring parameters like the root-mean-square deviation (RMSD). chemrevlett.com
Docking and Molecular Modeling for Ligand-Target Interactions
To investigate the potential biological activity of 3-Pyridineethanamine, beta-methyl-, molecular docking and modeling techniques can be employed. chemrevlett.comnih.govnih.gov Docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This is crucial for understanding the mechanism of action of potential drugs.
In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. Then, a docking program is used to fit 3-Pyridineethanamine, beta-methyl- into the binding site of the protein. The program calculates a "docking score," which estimates the binding affinity. These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex.
Table 2: Illustrative Docking Results for 3-Pyridineethanamine, beta-methyl- with a Hypothetical Receptor
| Parameter | Value |
| Docking Score (kcal/mol) | -7.5 |
| Key Interacting Residues | TYR-84, PHE-256 |
| Type of Interaction | Hydrogen bond with pyridine nitrogen, hydrophobic interaction with methyl group |
Note: This data is hypothetical and serves to illustrate the output of a docking study.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For 3-Pyridineethanamine, beta-methyl-, techniques like Time-Dependent DFT (TD-DFT) can be used to predict its UV-Visible absorption spectrum. tjnpr.orgresearchgate.net Similarly, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. researchgate.net
The agreement between the computationally predicted spectra and experimentally measured spectra provides confidence in the accuracy of the computational model. For example, the calculated vibrational frequencies can be compared to the peaks in an experimental IR spectrum to assign specific molecular vibrations. researchgate.net
Preclinical Biological Research Paradigms Mechanistic Focus
In Vitro Receptor Binding and Ligand Affinity Studies
Histamine (B1213489) Receptor Subtype Selectivity (e.g., H1, H3)
The compound 3-Pyridineethanamine, beta-methyl-, also known as (R)-α-methylhistamine, demonstrates notable selectivity for histamine receptor subtypes. Methylation of the α-carbon atom of the ethylamine (B1201723) side chain significantly enhances its potency at the H3 receptor. tocris.com This increased activity is primarily attributed to the (R)-isomer, with the corresponding (S)-isomer being approximately 100-fold less potent. tocris.com
While initially considered a selective H3 receptor agonist, further research revealed that (R)-α-methylhistamine also possesses considerable affinity for the H4 receptor subtype. tocris.com Despite this, it has been a valuable tool in the pharmacological characterization of H3 receptor-mediated effects. tocris.com The methylation leads to a significant reduction in activity at both H1 and H2 receptors, contributing to its subtype-selective profile. tocris.com In contrast, many H1 and H2 receptor antagonists show minimal interaction with the H4 receptor. nih.gov
Table 1: Histamine Receptor Binding Profile
| Receptor Subtype | Interaction | Potency |
|---|---|---|
| H1 | Reduced activity | |
| H2 | Reduced activity | |
| H3 | Increased potency, Agonist | |
| H4 | Considerable affinity |
Neurotransmitter Receptor Interactions (e.g., NMDA, 5-HT2A, Opioid Receptors)
The interaction between NMDA receptors and opioid receptors is a key area of neurological research. Activation of NMDA receptors in brain regions like the central nucleus of the amygdala is crucial for processes affected by opioids. nih.gov Studies have shown that NMDA receptor antagonists can reduce the physical symptoms of opioid withdrawal. nih.gov Furthermore, there is evidence suggesting that the antidepressant effects of NMDA receptor antagonists may require the activation of the mu-opioid receptor (MOR). nih.gov This indicates an indirect link where NMDA receptor antagonism influences endogenous opioid signaling. nih.gov The NMDA receptor itself is a complex structure, typically a heterotetramer composed of an essential NR1 subunit and a combination of NR2 subunits. nih.gov
Specificity and Potency Assessment in Cell-Free and Cellular Assays
The specificity and potency of compounds like (R)-α-methylhistamine are determined through various in vitro assays. For instance, its potent activation of the human H4 receptor (hH4R) has been demonstrated, a response that can be competitively antagonized by selective H4R antagonists. nih.gov The development of selective H3 receptor agonists has been a focus, leading to compounds with high potency and over 200-fold selectivity over H4 receptors. tocris.com These agonists have been shown to inhibit H3 receptor-mediated histamine synthesis and release in the central nervous system. tocris.com
Enzyme Modulation and Inhibition Kinetics
Interaction with Metabolic Enzymes (e.g., Glutamate (B1630785) Dehydrogenase)
Glutamate dehydrogenase (GDH) is an enzyme subject to complex allosteric regulation. nih.gov Kinetic studies of GDH have been performed using glutamate and other substrates. researchgate.net The binding of ligands to multiple subsites on the enzyme results in various kinetic effects. nih.gov Research has shown that GDH activity is influenced by the concentration of coenzymes like NAD+ and NADP+, as well as the substrate glutamate. nih.govresearchgate.net
Modulation of Kinases (e.g., VEGFR-2, PDGF-β, DYRK1A, CLK1)
Recent research has focused on the dual inhibition of Cdc2-like kinases (Clks) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) as a way to modulate pre-mRNA splicing. nih.gov Both Clks and Dyrks are known to phosphorylate serine/arginine-rich (SR) proteins, which are crucial for splice site recognition. nih.gov The discovery of selective dual Clk/Dyrk1A/1B inhibitors has shown that these compounds can alter alternative pre-mRNA splicing in cellular models with submicromolar potencies. nih.gov Studies have suggested that the simultaneous inhibition of both Clk1 and Dyrk1A enhances the efficacy of modulating pre-mRNA splicing. nih.gov
Quantitative Characterization of Enzyme-Ligand Interactions
There is no publicly available data quantifying the interaction of 3-Pyridineethanamine, beta-methyl- with specific enzymes. Information regarding its binding affinity (Kd), inhibition constant (Ki), or other kinetic parameters is not documented in the scientific literature.
Cellular Signaling Pathway Investigations (Preclinical Models)
Mechanism of Action at a Molecular Level
Detailed studies elucidating the molecular mechanism of action for 3-Pyridineethanamine, beta-methyl- are not available. The specific intracellular targets and the precise molecular interactions through which it may exert its effects have not been reported.
Impact on Second Messenger Systems and Gene Expression
There is no research available that investigates the impact of 3-Pyridineethanamine, beta-methyl- on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphate (B84403) pathways. Furthermore, studies examining its influence on gene expression are absent from the scientific record.
Preclinical In Vivo Studies Focusing on Fundamental Biological Mechanisms
Neurochemical Profiling in Brain Regions
No in vivo studies have been published that detail the neurochemical profile of 3-Pyridineethanamine, beta-methyl- in various brain regions of animal models. Consequently, there is no data on its effects on neurotransmitter levels, such as dopamine, serotonin, or norepinephrine.
Receptor Occupancy Studies in Animal Brains
Information from in vivo receptor occupancy studies for 3-Pyridineethanamine, beta-methyl- is not available. Such studies are crucial for determining the extent to which a compound binds to its target receptors in the living brain, and this data is currently lacking for this specific molecule.
Structure Activity Relationship Sar and Analog Design Principles
Systematic Modification of the Pyridine (B92270) Ring for Modulating Biological Activity
The pyridine ring is a key pharmacophoric element in many biologically active compounds, and its modification can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.
Positional Isomerism Effects on Receptor Affinity and Selectivity
The position of the nitrogen atom within the pyridine ring of pyridineethanamine analogs plays a critical role in determining their interaction with biological targets. While direct comparative studies on the beta-methyl substituted 2-, 3-, and 4-pyridineethanamine isomers are limited, data from analogous structures, such as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, provide valuable insights.
The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, and its spatial location relative to the ethanamine side chain dictates the molecule's ability to form crucial interactions within a receptor's binding site. For instance, in the context of nAChRs, the pyridine nitrogen of nicotine (B1678760) is known to form a hydrogen bond with a backbone NH group at the receptor's subunit interface, a fundamental interaction for agonistic activity. nih.gov The orientation of the nitrogen atom, whether at the 2-, 3-, or 4-position, will alter the distance and geometry of this potential hydrogen bond, thereby influencing binding affinity and efficacy.
Studies on analogs of epibatidine, a potent nAChR agonist containing a pyridine ring, have shown that the placement and nature of substituents on the pyridine ring dramatically affect subtype selectivity. nih.gov This suggests that the electronic landscape and steric profile presented by the different positional isomers of beta-methyl-pyridineethanamine would likely result in distinct receptor binding profiles. For example, the 3-pyridyl moiety, as in the parent compound, presents a different vector for hydrogen bonding and electrostatic interactions compared to a 2-pyridyl or 4-pyridyl isomer.
Electronic and Steric Effects of Substituents
The introduction of substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.
Electronic Effects: The electron density of the pyridine ring, which is influenced by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can affect its ability to participate in key interactions like hydrogen bonding and cation-π interactions. Studies on NNN pincer-type molecules with a central substituted pyridine ring have demonstrated that substituents at the 4-position significantly alter the electronic nature of the ligand and its metal-coordinating ability. nih.gov For instance, an electron-withdrawing nitro group (-NO2) decreases the electron density on the pyridine nitrogen, reducing its donor capability. nih.gov Conversely, electron-donating groups increase the electron density around the coordination center. nih.gov Extrapolating to 3-pyridineethanamine analogs, an EDG on the pyridine ring would be expected to enhance the basicity of the pyridine nitrogen, potentially strengthening hydrogen bond acceptance. Conversely, an EWG would decrease this basicity.
Research on pyridine-modified analogues of 3-(2-aminoethoxy)pyridine, a potent nicotinic receptor ligand, showed that substitutions at the 5' and 6'-positions of the pyridine ring led to a wide range of binding affinities. nih.gov This highlights the sensitivity of the receptor to the electronic and steric environment of the pyridine ring.
| Substituent Type | Predicted Effect on Pyridine Nitrogen | Potential Impact on Biological Activity |
| Electron-Donating Group (e.g., -OCH3, -NH2) | Increased electron density and basicity | Enhanced hydrogen bond acceptor strength |
| Electron-Withdrawing Group (e.g., -Cl, -NO2) | Decreased electron density and basicity | Weakened hydrogen bond acceptor strength |
| Bulky Substituent | Steric hindrance | Potential for altered binding pose or reduced affinity |
Steric Effects: The size and position of substituents on the pyridine ring can introduce steric hindrance, which may either prevent the molecule from adopting an optimal conformation for binding or, conversely, promote a more favorable orientation by restricting conformational freedom. The introduction of bulky groups can lead to a loss of activity if they clash with amino acid residues in the binding pocket.
Exploration of Substitutions on the Ethanamine Side Chain
The ethanamine side chain provides a flexible linker between the pyridine ring and the terminal amine, and modifications to this chain can significantly affect the compound's interaction with its biological target.
Impact of Methyl Group Position and Stereochemistry
The presence of a methyl group at the beta-position of the ethanamine side chain introduces a chiral center, meaning that the compound can exist as two enantiomers (R and S). The stereochemistry of this methyl group is often a critical determinant of biological activity.
The position of the methyl group is also crucial. A methyl group at the alpha-position would likely have a different impact on the molecule's conformation and interaction with a receptor compared to the beta-position.
Chain Length and Branching Modifications
Altering the length of the ethanamine side chain can have a profound effect on biological activity. Increasing or decreasing the number of carbon atoms in the chain changes the distance between the pyridine ring and the terminal amine. This can affect the ability of the molecule to simultaneously engage with key binding sites within a receptor.
Chain Extension: A longer chain might allow the molecule to access a secondary binding pocket, potentially increasing affinity or altering the functional response (e.g., from agonist to antagonist).
Chain Contraction: A shorter chain might lead to a loss of activity if it prevents the molecule from spanning the distance between essential interaction points.
Branching on the side chain, for example, by introducing additional alkyl groups, can restrict conformational flexibility. This can be beneficial if it locks the molecule into a more active conformation, but it can also be detrimental if it prevents the molecule from adopting the necessary binding pose.
N-Substitution Effects on Amine Reactivity and Biological Function
The primary amine of 3-pyridineethanamine is a key functional group that is typically protonated at physiological pH, allowing it to form ionic interactions with acidic amino acid residues in a receptor binding site. Modification of this amine through N-substitution can significantly alter its basicity, steric profile, and hydrogen bonding capacity.
N-alkylation or N-acylation can have a range of effects:
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) can modulate the basicity of the amine and may introduce new lipophilic interactions. However, larger alkyl groups can introduce steric hindrance, potentially reducing or abolishing activity.
N-Acylation: The addition of an acyl group converts the basic amine into a neutral amide. This eliminates the potential for ionic bonding and significantly alters the hydrogen bonding properties of the nitrogen. N-acylated analogs may interact with different residues in the binding pocket or may fail to bind altogether. Studies on N-acylated ornithine analogues of daptomycin (B549167) and N-acyl diaryl pyrimidines have shown that the nature of the acyl group can be critical for biological activity. nih.govnih.gov
| N-Substitution | Effect on Amine | Potential Impact on Biological Activity |
| N-Methyl | Increased basicity (in some contexts), minor steric bulk | Modulated ionic and lipophilic interactions |
| N-Ethyl | Increased basicity (in some contexts), moderate steric bulk | Potential for altered affinity due to steric and electronic changes |
| N-Acetyl | Conversion to a neutral amide | Loss of ionic interaction, altered H-bonding, potential for new interactions |
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling of 3-Pyridineethanamine, beta-methyl-
The exploration of the structure-activity relationship (SAR) and the development of quantitative structure-activity relationship (QSAR) models for 3-Pyridineethanamine, beta-methyl-, are pivotal in understanding its biological interactions and in the rational design of new, more potent, and selective analogs. Computational approaches, including both ligand-based and structure-based design principles, are instrumental in elucidating the molecular features that govern the activity of this compound and in creating predictive models to guide further synthetic efforts.
Ligand-Based and Structure-Based Design Principles
The design of novel analogs of 3-Pyridineethanamine, beta-methyl-, can be approached from two main computational perspectives: ligand-based and structure-based design. The choice between these methodologies is contingent on the availability of structural information for the biological target.
Ligand-Based Design: In the absence of a high-resolution 3D structure of the biological target, ligand-based design methods are employed. These approaches leverage the information from a set of known active and inactive molecules to build a model of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. For 3-Pyridineethanamine, beta-methyl-, this would involve analyzing a series of its analogs with varying substituents on the pyridine ring, the ethylamine (B1201723) side chain, and the beta-methyl group.
Key molecular descriptors that would be considered in a ligand-based QSAR study for 3-Pyridineethanamine, beta-methyl- and its analogs include:
Electronic Properties: The electron-donating or -withdrawing nature of substituents on the pyridine ring can significantly influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or engage in cation-π interactions.
Steric Properties: The size and shape of substituents, particularly around the beta-methyl group and on the pyridine ring, can dictate the conformational preferences of the molecule and its fit within a binding pocket.
Structure-Based Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful tool. This approach involves docking the ligand, 3-Pyridineethanamine, beta-methyl-, into the active site of the target to predict its binding mode and affinity. An analysis of the crystal structures of related pyridine derivatives in complex with their targets, such as MmpL3, reveals key interactions. For instance, the nitrogen atom in the pyridine ring often forms a crucial hydrogen bond with specific residues like aspartic acid. nih.gov The binding pockets are also characterized by hydrophobic regions that can be occupied by aliphatic or aromatic rings. nih.gov
In a hypothetical SBDD study for 3-Pyridineethanamine, beta-methyl-, the following interactions would be investigated:
Hydrogen Bonding: The pyridine nitrogen as a hydrogen bond acceptor.
Hydrophobic Interactions: The ethyl group and the beta-methyl group fitting into hydrophobic sub-pockets.
Aromatic Interactions: The pyridine ring participating in π-π stacking or cation-π interactions.
By understanding these interactions, modifications can be proposed to enhance binding affinity. For example, adding a hydroxyl group could introduce a new hydrogen bond, or replacing the pyridine ring with another heterocycle could optimize stacking interactions.
Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. chemrevlett.com These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
2D-QSAR: Two-dimensional QSAR models are the simplest form, using descriptors calculated from the 2D representation of the molecules. For a series of 3-Pyridineethanamine, beta-methyl- analogs, a typical 2D-QSAR equation might take the form:
log(1/C) = b₀ + b₁σ + b₂logP + b₃*MR
Where:
log(1/C) is the biological activity (e.g., the inverse of the inhibitory concentration).
σ (Hammett constant) represents the electronic effect of a substituent.
logP is the logarithm of the partition coefficient, representing hydrophobicity.
MR (Molar Refractivity) is a measure of the volume of a substituent.
b₀, b₁, b₂, b₃ are the regression coefficients determined from the analysis of a training set of molecules.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of the molecules. nih.gov These methods require the alignment of the set of analogs, typically using the most active compound as a template. nih.gov
For 3-Pyridineethanamine, beta-methyl- and its analogs, a 3D-QSAR study would generate contour maps that visualize the regions in space where certain properties are favorable or unfavorable for activity.
| Property | Favorable Region | Unfavorable Region |
| Steric | Green Contours: Indicates where bulky groups enhance activity. | Yellow Contours: Indicates where bulky groups decrease activity. |
| Electrostatic | Blue Contours: Indicates where positive charge is favorable. | Red Contours: Indicates where negative charge is favorable. |
| Hydrophobic | Yellow Contours: Indicates where hydrophobic groups enhance activity. | White Contours: Indicates where hydrophilic groups enhance activity. |
| H-Bond Donor | Cyan Contours: Indicates where H-bond donors are favorable. | Purple Contours: Indicates where H-bond donors are unfavorable. |
| H-Bond Acceptor | Magenta Contours: Indicates where H-bond acceptors are favorable. | Orange Contours: Indicates where H-bond acceptors are unfavorable. |
This table illustrates the typical output of a 3D-QSAR analysis, providing a roadmap for designing more potent analogs of 3-Pyridineethanamine, beta-methyl-.
The predictive power of QSAR models is assessed through statistical validation, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set of compounds. researchgate.net A reliable QSAR model can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. chemrevlett.com
Applications in Chemical and Biological Research
Utilization as Synthetic Intermediates and Building Blocks
The pyridine (B92270) heterocycle is a cornerstone of drug development, found in numerous FDA-approved drugs. rsc.orgnih.gov Compounds like 3-Pyridineethanamine, beta-methyl- serve as valuable starting materials for constructing more elaborate molecular architectures.
The structural components of 3-Pyridineethanamine, beta-methyl- offer multiple reaction sites for elaboration. The primary amine is readily acylated, alkylated, or used in reductive amination and cyclization reactions to build larger structures. The pyridine nitrogen can be oxidized to the corresponding N-oxide, altering its electronic properties and providing a handle for further functionalization. researchgate.net The pyridine ring itself can undergo substitution reactions, although its de-activated nature can require specific catalytic methods. acs.org Its relationship to 3-methylpyridine (B133936) (beta-picoline), a known precursor for essential compounds like nicotinic acid (Vitamin B3), underscores the fundamental value of the 3-substituted pyridine core in synthesizing biologically active molecules. nih.gov
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. A key element of DOS is the use of a central scaffold that allows for the introduction of complexity and diversity in a controlled manner. researchgate.net 3-Pyridineethanamine, beta-methyl- is an excellent candidate for such a scaffold. Its multiple, chemically distinct functional groups serve as points for diversification. The inherent chirality of the beta-methyl group introduces a crucial three-dimensional element, which is often critical for biological activity.
Table 1: Potential Diversification Points of the 3-Pyridineethanamine, beta-methyl- Scaffold
| Molecular Feature | Potential Reactions for Diversification | Resulting Functionality |
| Primary Amine | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea Formation | Amides, Sulfonamides, Secondary/Tertiary Amines, Ureas |
| Pyridine Ring | C-H Activation/Functionalization, Halogenation | Substituted Pyridines with varied electronic properties |
| Pyridine Nitrogen | N-Oxidation, Quaternization (Alkylation) | Pyridine-N-oxides, Pyridinium (B92312) salts |
| Chiral Center | Use as a chiral auxiliary or building block | Enantiomerically pure complex molecules |
This multi-point diversity allows for the rapid generation of a library of related but distinct compounds, ideal for screening against biological targets like enzymes or receptors. acs.orgnih.gov
Development as Chemical Probes for Receptor and Enzyme Research
While specific use of 3-Pyridineethanamine, beta-methyl- as a chemical probe is not yet widely documented, its structure is analogous to biogenic amines that interact with a host of receptors and enzymes. By modifying the scaffold—for instance, by incorporating a fluorescent tag, a photo-activatable crosslinker, or a biotin (B1667282) handle—derivatives could be synthesized to function as chemical probes. Such probes would be invaluable for studying drug-target engagement, mapping binding sites, and elucidating biological pathways. For example, given the prevalence of the pyridinone scaffold in inhibitors of enzymes like HIV-1 reverse transcriptase and influenza PA endonuclease, it is conceivable that derivatives of 3-Pyridineethanamine, beta-methyl- could be developed to probe these or related enzyme families. nih.gov
Potential in Catalyst Development for Organic Transformations
Pyridine-containing molecules are central to the field of asymmetric catalysis, often serving as chiral ligands that coordinate with a metal center to create a stereoselective environment for a chemical reaction. hkbu.edu.hkrsc.org The development of new chiral pyridine units (CPUs) is a major focus of research to drive advances in catalytic asymmetric reactions. acs.org
Given its inherent chirality and the presence of two potential coordination sites (the pyridine nitrogen and the primary amine), 3-Pyridineethanamine, beta-methyl- is a prime candidate for development into a chiral ligand. It can be modified, for example, by reacting the amine with phosphines to create P,N-ligands, which are highly effective in various palladium-catalyzed reactions. diva-portal.org Furthermore, chiral pyridine N-oxides have emerged as useful ligands and organocatalysts in their own right. researchgate.net The conversion of 3-Pyridineethanamine, beta-methyl- to its N-oxide derivative would yield a chiral catalyst with potential applications in a range of enantioselective transformations.
Role in Material Science and Polymer Chemistry as Monomers or Modifiers
Pyridine-containing polymers are a class of functional materials with applications ranging from supports for catalysts to antimicrobial agents and fluorescent materials. researchgate.netmdpi.comtaylorfrancis.com While 3-Pyridineethanamine, beta-methyl- itself lacks a polymerizable group like a vinyl function, it can be incorporated into polymers in several ways.
It can act as a modifier or chain transfer agent during polymerization, controlling molecular weight and introducing end-group functionality. More significantly, it can be converted into a functional monomer . For example, reaction of the primary amine with acryloyl chloride would yield a chiral, pyridine-containing acrylamide (B121943) monomer. Polymerizing this monomer would produce a polymer with pendant chiral pyridine units along its backbone. Such polymers could have unique properties:
pH-Responsiveness: The basic pyridine units would allow the polymer's solubility and conformation to change with pH.
Metal Chelation: The pyridine groups can coordinate with metal ions, making the polymer useful for metal absorption or as a polymeric catalyst support. researchgate.net
Chiral Recognition: The uniform chirality of the pendant groups could enable the polymer to be used in chiral separation applications.
Enhanced Biological Activity: Grafting pyridine moieties onto polymer backbones has been shown to enhance antimicrobial and fluorescent properties. mdpi.com
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of compounds like 3-Pyridineethanamine, beta-methyl-. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability.
In the context of 3-Pyridineethanamine, beta-methyl-, AI and ML can be leveraged for:
Target Identification and Validation: AI algorithms can sift through biological data to identify potential protein targets for 3-Pyridineethanamine, beta-methyl-, and predict the strength of these interactions.
Lead Optimization: Machine learning models can be trained on existing structure-activity relationship (SAR) data to predict how modifications to the 3-Pyridineethanamine, beta-methyl- structure will affect its biological activity. This allows for the in silico design of more potent and selective analogs.
ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities is a critical and resource-intensive part of drug discovery. AI/ML models can provide early-stage predictions for analogs of 3-Pyridineethanamine, beta-methyl-, helping to prioritize which compounds to synthesize and test.
Advanced Spectroscopic and Imaging Techniques for In Situ Mechanistic Studies
Understanding how 3-Pyridineethanamine, beta-methyl- interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques enable researchers to observe these interactions in real-time and within a cellular environment.
Key techniques that can be applied to study 3-Pyridineethanamine, beta-methyl- include:
Cryo-Electron Microscopy (Cryo-EM): This technique can be used to determine the high-resolution three-dimensional structure of 3-Pyridineethanamine, beta-methyl- bound to its protein target.
Super-Resolution Microscopy: Techniques like STED microscopy and PALM/STORM allow for the visualization of 3-Pyridineethanamine, beta-methyl-'s subcellular localization with unprecedented detail.
In-Situ NMR Spectroscopy: This method can provide dynamic information about the binding of 3-Pyridineethanamine, beta-methyl- to its target and any conformational changes that occur upon binding, all within a cellular lysate or even intact cells.
Multi-Omics Approaches to Elucidate Comprehensive Biological Impact (Preclinical)
To gain a holistic understanding of the biological effects of 3-Pyridineethanamine, beta-methyl-, researchers are turning to multi-omics approaches. This involves the simultaneous analysis of different types of biological molecules to create a comprehensive picture of the cellular response to the compound.
In preclinical studies of 3-Pyridineethanamine, beta-methyl-, a multi-omics strategy could involve:
Genomics: To identify any genetic factors that may influence the response to 3-Pyridineethanamine, beta-methyl-.
Transcriptomics (RNA-Seq): To measure changes in gene expression in response to treatment with 3-Pyridineethanamine, beta-methyl-.
Proteomics: To identify changes in protein expression and post-translational modifications.
Metabolomics: To analyze changes in the levels of small-molecule metabolites, providing a functional readout of the cellular state.
By integrating these datasets, researchers can construct detailed network models of the biological pathways modulated by 3-Pyridineethanamine, beta-methyl-.
Exploration of New Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)
The development of novel synthetic methods offers new possibilities for the efficient and sustainable production of 3-Pyridineethanamine, beta-methyl- and its derivatives. Two such promising areas are photoredox catalysis and flow chemistry.
Photoredox Catalysis: This technique uses visible light to drive chemical reactions, often under mild conditions. It could enable new, more efficient synthetic routes to 3-Pyridineethanamine, beta-methyl- and facilitate the synthesis of previously inaccessible analogs.
Flow Chemistry: In flow chemistry, reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion. This approach offers several advantages, including improved safety, scalability, and the ability to readily generate libraries of related compounds for screening.
Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling (Preclinical)
The ability to accurately detect and quantify 3-Pyridineethanamine, beta-methyl- and its metabolites at very low concentrations is essential for preclinical studies. The development of novel analytical techniques is crucial for achieving the required sensitivity and selectivity.
Future directions in this area include:
Q & A
Q. Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 3-Pyridinecarbaldehyde + methylamine (ethanol, 0–5°C) | Schiff base formation |
| 2 | NaBH₄ or H₂/Pd/C | Reduction to amine |
| 3 | Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) | Purification |
Basic: Which analytical techniques are critical for characterizing beta-methyl-3-pyridineethanamine’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₂N₂ requires m/z 136.1943) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% recommended for biological assays) .
Advanced: How can computational retrosynthesis tools streamline the design of novel beta-methyl-3-pyridineethanamine derivatives?
Methodological Answer:
AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict feasible pathways:
Input : Target structure with pyridine core and methyl-ethylamine side chain.
Output : Prioritized routes (e.g., nucleophilic substitution at C3 of pyridine with beta-methyl ethylamine precursors) .
Validation : Compare predicted vs. experimental yields using DFT calculations for transition-state energetics .
Case Study : A derivative with 4,5,6-trimethylpyridine (from ) required adjusting steric hindrance via substituent positioning, validated by crystallography .
Advanced: What strategies address hygroscopicity and stability challenges during storage of beta-methyl-3-pyridineethanamine?
Methodological Answer:
- Desiccants : Store under argon or nitrogen with molecular sieves (3Å) to prevent moisture absorption .
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (improves crystallinity and stability) .
- Stability Monitoring : Use Karl Fischer titration to quantify water content periodically .
Advanced: How can researchers resolve structural ambiguities in beta-methyl-3-pyridineethanamine analogs using spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Resolves regiochemical conflicts (e.g., methyl vs. ethyl positioning) .
- 2D NMR (COSY, HSQC) : Correlates proton-proton coupling in crowded spectra (e.g., distinguishing N-methyl vs. C-methyl groups) .
- Isotopic Labeling : ¹⁵N-labeled amines clarify nitrogen bonding environments via ¹H-¹⁵N HMBC .
Example : A 6-methoxy analog () showed conflicting NOEs; HSQC confirmed methoxy placement at C6 via ³J coupling .
Basic: What safety protocols are essential for handling beta-methyl-3-pyridineethanamine in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles mandatory; amine sensitivity requires secondary containment .
- Spill Management : Neutralize with dilute acetic acid (1 M) and adsorb with vermiculite .
Q. Data Contradictions & Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
